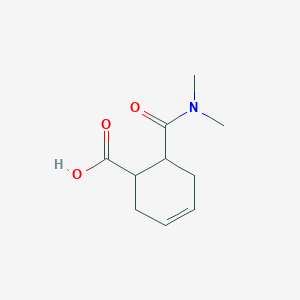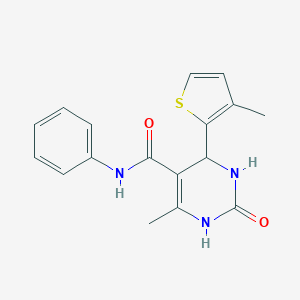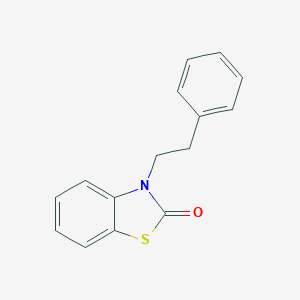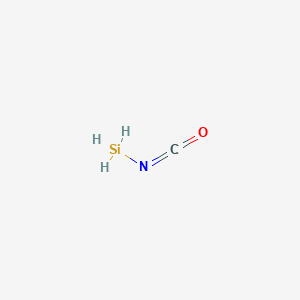
3-methyl-2-(5-nitro-3-oxo-1H-isoindol-2-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-2-(5-nitro-3-oxo-1H-isoindol-2-yl)butanoic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MNBA and has a molecular formula of C15H13NO6.
Mecanismo De Acción
The mechanism of action of MNBA is not fully understood. However, it has been proposed that MNBA may inhibit the activity of certain enzymes involved in cellular processes, such as DNA synthesis and protein synthesis. This inhibition may lead to the suppression of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects
MNBA has been found to have various biochemical and physiological effects. In vitro studies have shown that MNBA can induce apoptosis, or programmed cell death, in cancer cells. MNBA has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, MNBA has been found to inhibit the growth of certain fungi by disrupting their cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MNBA in lab experiments is its relatively simple synthesis method. MNBA can be synthesized using readily available starting materials and basic laboratory equipment. Additionally, MNBA has shown promise in various scientific research applications, making it a potentially useful tool for researchers.
One limitation of using MNBA in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, further research is needed to fully understand the mechanism of action of MNBA and its potential side effects.
Direcciones Futuras
There are several future directions for the study of MNBA. One direction is to further investigate its potential as an anticancer agent. This could involve studying its effects on different types of cancer cells and exploring its potential as a combination therapy with other anticancer agents.
Another direction is to investigate its potential as an anti-inflammatory agent. This could involve studying its effects on different animal models of inflammation and exploring its potential as a treatment for inflammatory diseases.
Finally, further research is needed to fully understand the mechanism of action of MNBA and its potential side effects. This could involve studying its effects on different cellular processes and exploring its potential toxicity in animal models.
Métodos De Síntesis
The synthesis of MNBA can be achieved through the reaction of 5-nitroisatin and ethyl acetoacetate in the presence of a base. The reaction yields 3-methyl-2-(5-nitro-3-oxo-1H-isoindol-2-yl)butanoic acid as a yellow solid with a melting point of 220-223°C.
Aplicaciones Científicas De Investigación
MNBA has shown promise in various scientific research applications. It has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. MNBA has also been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models. Additionally, MNBA has been studied for its potential as an antifungal agent, as it has been found to inhibit the growth of certain fungi.
Propiedades
Fórmula molecular |
C13H14N2O5 |
|---|---|
Peso molecular |
278.26 g/mol |
Nombre IUPAC |
3-methyl-2-(5-nitro-3-oxo-1H-isoindol-2-yl)butanoic acid |
InChI |
InChI=1S/C13H14N2O5/c1-7(2)11(13(17)18)14-6-8-3-4-9(15(19)20)5-10(8)12(14)16/h3-5,7,11H,6H2,1-2H3,(H,17,18) |
Clave InChI |
VJWJQECMBKDTEQ-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)O)N1CC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CC(C)C(C(=O)O)N1CC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B228139.png)



![3-Bromotricyclo[4.3.1.13,8]undecane](/img/structure/B228168.png)



![Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B228223.png)
![(4E)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B228228.png)
![Methyl [3-amino-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B228229.png)
![3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one](/img/structure/B228236.png)

